molecular formula C19H20N2O2 B12878024 4-(3-(2-(Dimethylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one CAS No. 651030-03-4

4-(3-(2-(Dimethylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one

Cat. No.: B12878024
CAS No.: 651030-03-4
M. Wt: 308.4 g/mol
InChI Key: MHXTZTCTSHJGEF-UHFFFAOYSA-N
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Description

4-(3-(2-(Dimethylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one is a complex organic compound with a unique structure that combines a dimethylamino group, a phenyl ring, and a hydroxyisoquinolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(2-(Dimethylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one typically involves multiple steps. One common method includes the following steps:

    Formation of the Dimethylaminoethyl Group: This step involves the reaction of 2-(dimethylamino)ethanol with sodium hydride at elevated temperatures (130-140°C) for about an hour.

    Cyclization to Form the Isoquinolinone Core: The intermediate product from the first step undergoes cyclization under specific conditions to form the isoquinolinone core. This step may involve the use of catalysts and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(3-(2-(Dimethylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines.

Scientific Research Applications

4-(3-(2-(Dimethylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3-(2-(Dimethylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyisoquinolinone moiety can interact with various enzymes or receptors. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-(2-(Dimethylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

651030-03-4

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

4-[3-[2-(dimethylamino)ethyl]phenyl]-5-hydroxy-2H-isoquinolin-1-one

InChI

InChI=1S/C19H20N2O2/c1-21(2)10-9-13-5-3-6-14(11-13)16-12-20-19(23)15-7-4-8-17(22)18(15)16/h3-8,11-12,22H,9-10H2,1-2H3,(H,20,23)

InChI Key

MHXTZTCTSHJGEF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=CC(=CC=C1)C2=CNC(=O)C3=C2C(=CC=C3)O

Origin of Product

United States

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